molecular formula C17H16F2N2O4S B2839654 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-difluorobenzamide CAS No. 946343-96-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-difluorobenzamide

Cat. No.: B2839654
CAS No.: 946343-96-0
M. Wt: 382.38
InChI Key: JASNFVKETSXBDP-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-difluorobenzamide is an organic compound belonging to the class of phenylpiperidines. This compound is characterized by the presence of a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group

Preparation Methods

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-difluorobenzamide involves several stepsThe reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-difluorobenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used to study the interactions between small molecules and biological targets. In industry, it may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can interfere with cell proliferation and has potential anti-cancer properties .

Comparison with Similar Compounds

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-difluorobenzamide can be compared with other similar compounds, such as other phenylpiperidines and cyclin-dependent kinase inhibitors. Similar compounds include N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O4S/c1-25-16-6-4-12(21-7-2-8-26(21,23)24)10-15(16)20-17(22)11-3-5-13(18)14(19)9-11/h3-6,9-10H,2,7-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASNFVKETSXBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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